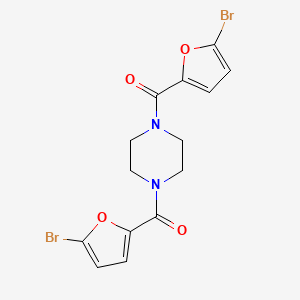

1,4-Bis(5-bromofuran-2-carbonyl)piperazine

Description

1,4-Bis(5-bromofuran-2-carbonyl)piperazine is a piperazine derivative featuring two 5-bromofuran-2-carbonyl groups symmetrically attached to the piperazine ring. Piperazine-based compounds are widely explored in medicinal chemistry and materials science due to their conformational flexibility and ability to engage in hydrogen bonding, which enhances biological interactions . The bromofuran substituents likely confer electron-withdrawing effects, influencing reactivity and binding affinity in pharmacological contexts.

Properties

IUPAC Name |

[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2N2O4/c15-11-3-1-9(21-11)13(19)17-5-7-18(8-6-17)14(20)10-2-4-12(16)22-10/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMZPPOCKZMPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(O2)Br)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-bromofuran-2-carbonyl)piperazine typically involves the reaction of piperazine with 5-bromofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-bromofuran-2-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Furanones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(5-bromofuran-2-carbonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

Industry: Used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Bis(5-bromofuran-2-carbonyl)piperazine is not fully understood. it is believed to interact with various molecular targets due to its unique structure. The piperazine ring can interact with biological receptors, while the furan rings can participate in various chemical reactions. The bromine atoms may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

1,4-Bis(2-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine

- Structure: Contains bicyclic terpene (nopol-derived) groups instead of bromofuran. The bulky substituents introduce steric hindrance, which may limit conformational flexibility compared to the planar bromofuran rings .

- Synthesis: Prepared via nucleophilic substitution between piperazine and nopol mesylate under reflux (75% yield). Characterization included X-ray diffraction and NMR .

- Applications: Explored for antimicrobial and antitumor activities due to the bioactive nopol moiety .

1,4-Bis{(2-Methyl-5-nitro-1H-imidazole)-2-ethyl propanoate} Piperazine

- Structure: Nitroimidazole groups linked via ethyl propanoate spacers. Nitro groups are strong electron-withdrawing, enhancing redox activity, whereas bromofuran may prioritize halogen bonding .

- Applications : Demonstrates antibacterial and antifungal activity, with nitroimidazole moieties contributing to DNA damage in pathogens .

1,4-Bis(5-Chloro-2-isobutoxybenzoyl)piperazine

1,4-Bis(4-Fluorophenylsulfonyl)piperazine

- Structure : Sulfonyl and fluorophenyl groups. Sulfonyl groups enhance metabolic stability, while fluorophenyl contributes to π-π stacking in enzyme binding .

- Applications : Antidiabetic agent with DPP-4 inhibitory activity (19–30% at 100 µM) via hydrogen bonding with enzyme residues .

Pharmacological and Functional Comparisons

Physicochemical Properties

- Electron Effects: Bromofuran’s electron-withdrawing nature may reduce basicity of the piperazine nitrogen compared to electron-donating groups (e.g., aminopropyl in nanoparticle-forming polymers) .

- Lipophilicity: Bromine’s hydrophobicity could enhance membrane permeability relative to polar groups like sulfonyl or amino .

Biological Activity

1,4-Bis(5-bromofuran-2-carbonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two bromofuran-2-carbonyl groups attached to a piperazine backbone, which is significant for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, molecular docking studies suggest that it may bind effectively to cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- Cell Signaling Modulation : By interacting with specific receptors and signaling pathways, this compound may influence cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The IC50 values for various cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.3 |

| MCF-7 (Breast Cancer) | 12.7 |

| A549 (Lung Cancer) | 10.5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced solid tumors showed promising results when treated with a formulation containing this compound. Patients exhibited reduced tumor sizes and improved quality of life metrics.

-

Case Study on Infection Control :

- In a study focusing on antibiotic-resistant bacterial infections, this compound demonstrated efficacy in reducing bacterial load in infected tissue samples when used in conjunction with standard antibiotic therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.